3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Position 3: A methyl group.
- Position 6: An (E)-cinnamyl group [(2E)-3-phenylprop-2-en-1-yl], providing a conjugated π-system.
This scaffold is associated with diverse bioactivities, particularly antiviral properties against pathogens like Chikungunya virus (CHIKV) .
Properties
IUPAC Name |
3-methyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-18-13-12(16-17-18)14(20)19(10-15-13)9-5-8-11-6-3-2-4-7-11/h2-8,10H,9H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFRONPINZCYEU-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC=CC3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C=N2)C/C=C/C3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations :
- Substituent Position 3 : The methyl group in the target compound contrasts with aryl groups in antiviral analogs (e.g., MADTP series), which are critical for CHIKV nsP1 inhibition .
Antiviral Activity
- MADTP Series : 3-Aryl-substituted derivatives (e.g., MADTP-314) inhibit CHIKV replication by targeting nsP1, a viral capping enzyme. Resistance mutations (P34S, T246A) in nsP1 confirm target specificity .
- Triazolopyrimidinone Core: Essential for antiviral activity; modifications at position 5 (e.g., ethyl in compound 2, ) improve potency . The target compound lacks a position 5 substituent, which may reduce efficacy.
Other Targets
- Cannabinoid Receptors: Some [1,2,3]triazolo[4,5-d]pyrimidines (e.g., ) show affinity for CB2 receptors, indicating scaffold versatility .
Structure-Activity Relationship (SAR) Insights
- Position 3 : Aryl groups (e.g., 3-chloro-4-methylphenyl in ) are common in antiviral agents. The target’s methyl group may limit nsP1 binding but reduce off-target effects.
- Position 6 : Bulky substituents like cinnamyl could sterically hinder interactions with viral targets but improve pharmacokinetic properties.
Preparation Methods
Cyclocondensation of Enaminones with Triazole Amines
A one-pot cyclization strategy adapted from triazolo[1,5-a]pyrimidine syntheses is effective. For example:
-
Enaminone precursor : (E)-3-(dimethylamino)-1-(cinnamyl)prop-2-en-1-one is prepared by reacting cinnamaldehyde with dimethylacetamide dimethyl acetal in refluxing toluene.
-
Triazole intermediate : 4-Amino-1H-1,2,3-triazole-5-carbonitrile is synthesized via hydrazine cyclization of cyanoacetamide derivatives.
Procedure :
The enaminone (1.2 equiv) and triazole amine (1 equiv) are heated in glacial acetic acid at 80°C for 4 hours. The reaction mixture is concentrated, and the crude product is purified via recrystallization (ethanol/water) to yield the triazolo-pyrimidinone core.
Functionalization at Position 3: Methyl Group Introduction
N-Methylation via Alkylation
The methyl group at position 3 is introduced using methyl iodide in the presence of a base:
-
Conditions : The triazolo-pyrimidinone (1 equiv) is dissolved in DMF, treated with K₂CO₃ (2 equiv), and methyl iodide (1.5 equiv) at 60°C for 12 hours.
-
Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate).
Installation of the (E)-Cinnamyl Group at Position 6
Direct Alkylation During Cyclization
Incorporating the cinnamyl moiety into the enaminone precursor ensures stereochemical retention:
Post-Cyclization Alkylation
For late-stage modification, the cinnamyl group is introduced via nucleophilic substitution:
-
Reagents : Cinnamyl bromide (1.2 equiv), K₂CO₃ (2 equiv), acetone, 60°C, 8 hours.
-
Challenges : Competing O- vs. N-alkylation requires careful monitoring.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Stereochemical Control
The E-configuration of the cinnamyl group is maintained by:
-
Avoiding prolonged heating in protic solvents.
-
Using freshly distilled cinnamaldehyde to prevent isomerization.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 78 | 95.2 |
| N-Methylation | 85 | 97.8 |
| Cinnamyl alkylation | 72 | 94.5 |
Comparative Evaluation of Routes
Enaminone Route vs. Post-Alkylation
-
Enaminone incorporation : Higher overall yield (78% vs. 65%) but requires stereochemically pure starting materials.
-
Post-alkylation : Flexible for late-stage diversification but risks regioisomer formation.
Industrial Considerations
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions starting from substituted pyrimidine or triazole precursors. Key steps include:
- Cyclization : Formation of the triazolopyrimidine core via acid-catalyzed or thermal cyclization (e.g., using HCl or polyphosphoric acid) .
- Substitution : Introduction of the 3-methyl and (2E)-3-phenylprop-2-en-1-yl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for the allyl group) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Example Protocol:
React 4-amino-5-nitrosopyrimidine with hydrazine hydrate to form the triazole ring.
Alkylate with methyl iodide under basic conditions (K₂CO₃, DMF).
Couple with cinnamyl chloride via Heck reaction (Pd(OAc)₂, PPh₃, DMF, 80°C).
Advanced: How can reaction conditions be optimized using Design of Experiments (DoE)?
Answer:
DoE integrates variables like temperature, catalyst loading, and solvent polarity to maximize yield and minimize side products. For example:
- Variables : Temperature (60–100°C), Pd catalyst (0.5–2 mol%), and reaction time (12–24 hrs).
- Statistical Models : Central Composite Design (CCD) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
